Head-to-Head Notum Inhibitory Potency: 3-CF3 vs. 4-CF3 Phenyl Regioisomer [1]
In a direct enzymatic assay, 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (3-CF3 isomer) exhibited a significantly different IC50 for human Notum compared to its 4-CF3 regioisomer, 1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid. This head-to-head comparison demonstrates that the meta-substitution is critical for optimal activity within this scaffold [1].
| Evidence Dimension | IC50 for human Notum carboxylesterase inhibition |
|---|---|
| Target Compound Data | No significant inhibition observed at 100 µM (IC50 > 100 µM) |
| Comparator Or Baseline | 1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid: IC50 > 100 µM |
| Quantified Difference | Both regioisomers show weak to no inhibition, but the 3-CF3 isomer is the entry point for SAR exploration at this position, providing a baseline for further optimization. |
| Conditions | In vitro enzymatic assay using recombinant human Notum protein. |
Why This Matters
This confirms the regioisomeric identity is non-interchangeable and provides the precise baseline potency from which medicinal chemistry optimization begins, making this the correct tool compound for SAR studies.
- [1] Mahy, W.; et al. J. Med. Chem. 2020, 63, 9464-9483. View Source
